4-chloro-3-sulfanylphenol
Description
Structure
3D Structure
Properties
CAS No. |
89581-83-9 |
|---|---|
Molecular Formula |
C6H5ClOS |
Molecular Weight |
160.62 g/mol |
IUPAC Name |
4-chloro-3-sulfanylphenol |
InChI |
InChI=1S/C6H5ClOS/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H |
InChI Key |
PPPGGUWGGOHTKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)S)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 3 Sulfanylphenol
Established Synthetic Pathways for 4-chloro-3-sulfanylphenol
The conversion of phenols to their corresponding thiophenol analogues is a cornerstone of synthetic organic chemistry. One of the most established and reliable methods for this transformation, and a plausible pathway for the synthesis of this compound, is through the Newman-Kwart rearrangement. organic-chemistry.orgorganic-chemistry.orgwikipedia.org This multi-step process begins with a readily available substituted phenol (B47542) and systematically introduces the desired sulfur functionality.
Overview of Precursor Selection and Reaction Conditions
The key steps in this pathway are:
Formation of an O-Aryl Thiocarbamate: 4-chlorophenol (B41353) is first deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with a thiocarbamoyl chloride, typically N,N-dimethylthiocarbamoyl chloride, to yield the O-(4-chlorophenyl) N,N-dimethylthiocarbamate intermediate. This reaction is generally carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.
Newman-Kwart Rearrangement: The O-aryl thiocarbamate intermediate is then subjected to thermal rearrangement. This intramolecular reaction involves the migration of the aryl group from the oxygen atom to the sulfur atom, resulting in the formation of the isomeric S-(4-chlorophenyl) N,N-dimethylthiocarbamate. wikipedia.org Traditionally, this rearrangement requires high temperatures, often in the range of 200-300 °C, and can be performed neat or in a high-boiling solvent such as diphenyl ether. organic-chemistry.orgwikipedia.org
Hydrolysis: The final step is the hydrolysis of the S-aryl thiocarbamate to liberate the free thiophenol. This is typically achieved by heating with a strong base, such as aqueous sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting thiolate anion. organic-chemistry.orgorganic-chemistry.org
| Step | Precursor | Reagents | Solvent | Temperature | Product |
|---|---|---|---|---|---|
| 1. Thiocarbamate Formation | 4-Chlorophenol | 1. Base (e.g., NaH, K₂CO₃) 2. N,N-Dimethylthiocarbamoyl chloride | DMF, Acetonitrile | Room Temperature to moderate heating | O-(4-chlorophenyl) N,N-dimethylthiocarbamate |
| 2. Rearrangement | O-(4-chlorophenyl) N,N-dimethylthiocarbamate | Heat | Neat or Diphenyl ether | 200-300 °C | S-(4-chloro-3-hydroxyphenyl) N,N-dimethylthiocarbamate |
| 3. Hydrolysis | S-(4-chloro-3-hydroxyphenyl) N,N-dimethylthiocarbamate | 1. Base (e.g., NaOH, KOH) 2. Acid (e.g., HCl) | Water/Alcohol | Reflux | This compound |
Strategic Approaches to Functional Group Introduction and Interconversion
An alternative approach would involve starting with a precursor that already contains the desired substitution pattern or can be selectively functionalized. For instance, a precursor with a directing group that facilitates sulfonation or another sulfur-introducing reaction at the 3-position of a 4-chlorinated benzene (B151609) ring could be employed. However, the Newman-Kwart rearrangement on a pre-existing phenol remains a more direct and commonly utilized strategy for this type of transformation.
Novel Synthetic Approaches and Route Development
While the traditional thermal Newman-Kwart rearrangement is effective, its requirement for high temperatures can limit its applicability with sensitive substrates and raises safety concerns. organic-chemistry.org Recent research has focused on developing novel approaches that proceed under milder conditions, incorporate green chemistry principles, and are amenable to continuous manufacturing processes.
Catalytic Strategies for Enhanced Synthesis
Palladium Catalysis: The use of palladium catalysts, such as [Pd(tBu₃P)₂], has been shown to facilitate the Newman-Kwart rearrangement at temperatures as low as 100 °C. organic-chemistry.org The proposed mechanism involves oxidative addition of the O-aryl thiocarbamate to the palladium center, followed by rearrangement and reductive elimination to yield the S-aryl product. This catalytic approach offers a substantial reduction in the energy requirements and is compatible with a wider range of functional groups. organic-chemistry.org
Photoredox Catalysis: Organic photoredox catalysis has emerged as a powerful tool for mediating the Newman-Kwart rearrangement at ambient temperatures. acs.orgnih.gov Using a commercially available organic single-electron photooxidant and visible light, the rearrangement of O-aryl carbamothioates to their S-aryl counterparts can be achieved without the need for high heat. This method represents a significant advancement in terms of mild reaction conditions and sustainability.
Electrochemical Catalysis: Electrochemical methods have also been developed to catalyze the Newman-Kwart rearrangement at room temperature. acs.org This approach avoids the use of external oxidants or high temperatures, relying on an electric potential to drive the reaction.
| Catalytic Strategy | Catalyst/Mediator | Typical Temperature | Key Advantages |
|---|---|---|---|
| Palladium Catalysis | [Pd(tBu₃P)₂] | ~100 °C | Significant reduction in reaction temperature compared to thermal method. |
| Photoredox Catalysis | Organic photooxidant + Visible light | Ambient Temperature | Extremely mild reaction conditions, environmentally friendly. |
| Electrochemical Catalysis | Electric potential | Room Temperature | Avoids external reagents, precise control over reaction. |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several strategies can be employed:
Use of Greener Reagents: The use of elemental sulfur as a sulfur source in the synthesis of aryl thiols is a green alternative to traditional sulfur-containing reagents. acs.org Copper-catalyzed coupling reactions of aryl iodides with elemental sulfur, followed by reduction, provide a direct route to thiophenols. acs.org This approach is atom-economical and avoids the use of more hazardous sulfur compounds.
Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) can facilitate reactions between reagents in immiscible phases, often allowing for the use of water as a solvent and reducing the need for volatile organic compounds. The synthesis of N-aryl-N'-aroyl thioureas has been demonstrated under phase-transfer catalysis and solvent-free conditions, highlighting the potential for applying this green methodology to related syntheses. sci-hub.st
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times. acs.org The Newman-Kwart rearrangement has been successfully performed using microwave synthesis, which can be a more energy-efficient method compared to conventional heating. jk-sci.com
Flow Chemistry Applications for Continuous Synthesis
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. rsc.orgnih.gov The synthesis of substituted phenols and the execution of the Newman-Kwart rearrangement have been adapted to flow chemistry systems.
A continuous-flow process for the Newman-Kwart rearrangement could involve pumping the O-aryl thiocarbamate solution through a heated reactor coil, allowing for precise control over the reaction temperature and residence time. thieme-connect.com This setup can minimize the formation of byproducts and enhance the safety of this high-temperature reaction. Furthermore, multi-step syntheses can be "telescoped" in a continuous-flow system, where the output of one reactor is directly fed into the next, streamlining the entire process from the starting phenol to the final thiophenol product. rsc.org The synthesis of 4-amino-3-chlorophenol (B108459) has been successfully demonstrated using a multi-temperature-zone continuous flow microchannel reactor, indicating the feasibility of applying this technology to the production of similarly substituted phenols.
Chemoenzymatic and Biocatalytic Pathways
The synthesis of this compound through chemoenzymatic and biocatalytic routes represents an emerging area of interest, driven by the principles of green chemistry which favor milder reaction conditions and higher selectivity. While specific enzymatic pathways for the direct synthesis of this compound are not extensively documented in current literature, analogous biocatalytic transformations offer a conceptual framework for its potential production.
Hypothetical Biocatalytic Approaches:
Enzymatic Halogenation: Flavin-dependent halogenases are a class of enzymes capable of site-selective halogenation of aromatic compounds, including phenols. nih.govresearchgate.netnih.gov A hypothetical biocatalytic approach could involve the regioselective chlorination of 3-sulfanylphenol using a suitable halogenase. The challenge in this approach lies in identifying or engineering an enzyme with the desired regioselectivity to introduce a chlorine atom at the C4 position. The catalytic cycle of these enzymes typically involves the oxidation of a halide ion by a flavin cofactor. nih.gov
Biocatalytic Sulfanylation: The introduction of a sulfhydryl group onto a phenolic ring can be envisioned through enzymes like cytochrome P450s. These versatile biocatalysts can perform a wide range of oxidative reactions. longdom.orgnih.govresearchgate.net While typically known for hydroxylations, their catalytic promiscuity could potentially be harnessed for C-S bond formation. However, the industrial application of P450 enzymes can be challenging due to their frequent requirement for cofactors and their potential for low stability and turnover numbers. nih.govnih.gov
Biocatalytic Desulfurization: An alternative chemoenzymatic strategy could involve starting with a precursor molecule that is subsequently modified by an enzyme. For instance, a biocatalytic desulfurization process could be employed. frontiersin.orgnature.comnih.gov This approach is well-documented for the removal of sulfur from fossil fuels, where enzymes can selectively cleave C-S bonds. nature.com A synthetic precursor to this compound could be designed to undergo a specific enzymatic desulfurization step to yield the final product.
Challenges and Future Perspectives:
The primary challenge in developing chemoenzymatic and biocatalytic pathways for this compound is the lack of naturally occurring enzymes that specifically catalyze this synthesis. Future research will likely focus on enzyme discovery from diverse microbial sources and the protein engineering of existing enzymes to enhance their substrate specificity and catalytic efficiency for this particular transformation.
Optimization of Synthetic Parameters
The optimization of synthetic parameters is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. This involves a detailed understanding of the reaction kinetics, thermodynamics, and the factors governing selectivity.
Reaction Kinetics and Thermodynamic Considerations in Synthesis
Reaction Kinetics:
The rate of synthesis is influenced by several factors, including the concentration of reactants, temperature, and the presence of catalysts. For instance, in the synthesis of substituted thiophenols from aryl halides, copper-catalyzed reactions are common. A study on a CuI-catalyzed coupling of aryl iodides with sulfur powder demonstrated that the reaction proceeds efficiently at 90°C in DMF.
| Parameter | Typical Value/Condition | Effect on Reaction Rate |
| Temperature | 60-120 °C | Increased temperature generally increases the rate, but may lead to side products. |
| Catalyst | Copper salts (e.g., CuI) | Significantly increases the reaction rate. |
| Solvent | Polar aprotic (e.g., DMF) | Can influence the solubility of reactants and intermediates, affecting the rate. |
| Reactant Concentration | Varies | Higher concentrations can increase the rate, but may also lead to side reactions. |
Thermodynamic Considerations:
Stereochemical Control and Regioselectivity in Analogous Syntheses
Stereochemical Control:
The concept of stereochemical control is not directly applicable to the synthesis of this compound itself, as the molecule is achiral. However, in the synthesis of chiral thiophenol derivatives, stereocontrol is a critical aspect. This is often achieved through the use of chiral catalysts or biocatalysts that can introduce asymmetry into the molecule.
Regioselectivity:
Regioselectivity is a paramount concern in the synthesis of this compound to ensure the correct positioning of the chloro and sulfanyl (B85325) groups on the phenol ring. The directing effects of the substituents play a crucial role in electrophilic aromatic substitution reactions.
Hydroxyl Group (-OH): The hydroxyl group is a strongly activating, ortho-, para-directing group.
Chloro Group (-Cl): The chloro group is a deactivating, but ortho-, para-directing group.
Sulfanyl Group (-SH): The sulfanyl group is an activating, ortho-, para-directing group.
In a potential synthesis involving the chlorination of 3-sulfanylphenol, the hydroxyl and sulfanyl groups would both direct the incoming chloro electrophile to the ortho and para positions. The final regiochemical outcome would depend on the relative directing strengths of these groups and the reaction conditions. Similarly, in the sulfanylation of 4-chlorophenol, the hydroxyl and chloro groups would direct the incoming sulfanyl group.
To achieve high regioselectivity, specific catalysts and reaction conditions can be employed. For example, in the chlorination of phenols, the use of sulfuryl chloride in the presence of certain sulfur-containing catalysts has been shown to enhance para-selectivity.
Scalability and Process Chemistry Considerations in this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability and process chemistry to ensure a safe, efficient, and cost-effective manufacturing process.
Key Scalability Considerations:
Raw Material Sourcing and Cost: The availability and cost of starting materials, such as substituted phenols or anilines, are primary economic drivers.
Reaction Conditions: High temperatures and pressures can be energy-intensive and may require specialized equipment, increasing capital costs.
Reaction Time and Throughput: Optimizing reaction kinetics to minimize batch times and maximize throughput is essential for industrial-scale production.
Waste Management: The generation of byproducts and waste streams needs to be minimized. Environmentally benign reagents and solvents are preferred.
Safety: The handling of potentially hazardous materials, such as corrosive reagents or intermediates with unpleasant odors (a common feature of thiols), requires robust safety protocols.
Process Chemistry and Optimization:
Industrial processes for the production of substituted phenols and thiophenols often utilize continuous flow reactors to improve heat and mass transfer, enhance safety, and allow for better control over reaction parameters.
Example of Industrial Process Considerations for a Substituted Thiophenol:
| Process Step | Key Considerations |
| Diazotization | Temperature control is critical to prevent decomposition of the diazonium salt. |
| Sulfanylation | Choice of sulfur source and catalyst; management of odorous byproducts. |
| Purification | Distillation, crystallization, or chromatography to achieve the desired product purity. |
| Effluent Treatment | Neutralization and treatment of acidic or basic waste streams. |
The development of a scalable process for this compound would likely draw upon established industrial methods for the production of similar chlorophenols and thiophenols, with a focus on process intensification and green chemistry principles to ensure economic viability and environmental sustainability.
Chemical Reactivity and Derivatization of 4 Chloro 3 Sulfanylphenol
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The phenolic ring of 4-chloro-3-sulfanylphenol is activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl group. The hydroxyl group is a powerful ortho, para-director, significantly increasing the electron density at the positions ortho and para to it. The sulfanyl (B85325) group is also an ortho, para-directing activator, albeit weaker than the hydroxyl group. Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it also directs incoming electrophiles to the ortho and para positions.
The directing effects of the substituents on this compound are as follows:
Hydroxyl group (-OH) at C1: Strongly activating, directs ortho (C2, C6) and para (C4).
Sulfanyl group (-SH) at C3: Activating, directs ortho (C2, C4) and para (C6).
Chlorine atom (-Cl) at C4: Deactivating, directs ortho (C3, C5) and para (C1).
The positions on the aromatic ring are influenced by these competing or reinforcing directing effects. The most activated positions for electrophilic attack are C2 and C6, which are ortho to the strongly activating hydroxyl group and also influenced by the other substituents. Position 5 is the least activated due to being meta to the hydroxyl and sulfanyl groups.
Detailed experimental studies on the halogenation, nitration, and sulfonation of this compound are not extensively reported in the available literature. However, based on the principles of electrophilic aromatic substitution on substituted phenols, the expected outcomes can be predicted.
Halogenation: The high activation of the phenolic ring suggests that halogenation would proceed readily, likely without the need for a Lewis acid catalyst. The reaction with bromine (Br₂) or chlorine (Cl₂) would be expected to yield polysubstituted products due to the strong activating effects of the hydroxyl and sulfanyl groups. To achieve monosubstitution, milder reaction conditions would be necessary. The primary sites of substitution would be the positions ortho to the hydroxyl group.
Table 1: Predicted Products of Electrophilic Halogenation of this compound
| Electrophile | Reagent | Predicted Major Product(s) |
| Br⁺ | Br₂ in a non-polar solvent | 2-bromo-4-chloro-3-sulfanylphenol and 6-bromo-4-chloro-3-sulfanylphenol |
| Cl⁺ | Cl₂ in a non-polar solvent | 2,4-dichloro-3-sulfanylphenol and 2,6-dichloro-3-sulfanylphenol |
Nitration: Nitration of this compound is anticipated to occur under mild conditions, for instance, with dilute nitric acid. The use of concentrated nitric acid would likely lead to oxidation and the formation of complex byproducts. The nitro group would preferentially substitute at the positions activated by the hydroxyl group.
Table 2: Predicted Products of Electrophilic Nitration of this compound
| Electrophile | Reagent | Predicted Major Product(s) |
| NO₂⁺ | Dilute HNO₃ | 4-chloro-2-nitro-3-sulfanylphenol and 4-chloro-6-nitro-3-sulfanylphenol |
Sulfonation: Sulfonation of the phenolic ring can be achieved using concentrated sulfuric acid. The reaction is typically reversible. The sulfonic acid group would be directed to the sterically less hindered positions that are activated by the hydroxyl and sulfanyl groups.
Table 3: Predicted Products of Electrophilic Sulfonation of this compound
| Electrophile | Reagent | Predicted Major Product(s) |
| SO₃ | Concentrated H₂SO₄ | 5-chloro-6-hydroxy-2-sulfanylbenzenesulfonic acid and 3-chloro-2-hydroxy-5-sulfanylbenzenesulfonic acid |
Friedel-Crafts reactions on phenols can be challenging due to the coordination of the Lewis acid catalyst with the lone pairs of the hydroxyl group, which deactivates the ring. However, under specific conditions, these reactions can be performed.
Friedel-Crafts Acylation: Acylation of this compound would likely require a Fries rearrangement approach, where the phenol (B47542) is first acylated at the hydroxyl group to form an ester, which then rearranges in the presence of a Lewis acid to introduce the acyl group onto the aromatic ring, primarily at the ortho and para positions. Direct acylation of the ring is generally difficult for phenols.
Friedel-Crafts Alkylation: Alkylation of this compound is also complicated by the reactivity of the hydroxyl group. The use of strong Lewis acids can lead to complex mixtures. Alternative methods, such as alkylation of the phenoxide ion (Williamson ether synthesis), are generally preferred for introducing alkyl groups to the oxygen atom rather than the aromatic ring.
Nucleophilic Substitutions and Aromatic Functionalization
The chlorine atom on the aromatic ring of this compound is generally unreactive towards nucleophilic aromatic substitution. Such reactions typically require strong electron-withdrawing groups positioned ortho or para to the halogen to activate it. In this molecule, the presence of the electron-donating hydroxyl and sulfanyl groups further deactivates the chlorine atom for nucleophilic attack. Therefore, displacement of the chlorine by common nucleophiles under standard conditions is not expected to be a facile process.
The sulfanyl (thiol) group is a versatile functional group that can undergo a variety of transformations.
Alkylation: The thiol group is readily alkylated in the presence of a base to form the corresponding thioether. This reaction proceeds via an Sₙ2 mechanism where the thiolate anion acts as a potent nucleophile.
Oxidation: The thiol group can be oxidized to various sulfur-containing functional groups. Mild oxidizing agents, such as hydrogen peroxide or iodine, can convert the thiol to a disulfide. Stronger oxidizing agents, like potassium permanganate or nitric acid, can lead to the formation of sulfonic acids.
Reaction with Electrophiles: The sulfur atom of the thiol group can act as a nucleophile and react with various electrophiles. For example, it can react with acyl chlorides or acid anhydrides to form thioesters.
A notable derivative, N-(4-chloro-3-mercaptophenyl)picolinamide, has been synthesized, indicating that the thiol group can participate in amide bond formation under appropriate conditions.
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This enhances its nucleophilicity and allows for a range of reactions.
Etherification (Williamson Ether Synthesis): The phenoxide ion can react with alkyl halides to form ethers. This is a common and efficient method for the derivatization of phenols.
Esterification: The hydroxyl group can be acylated by reacting the phenol with acyl chlorides or acid anhydrides in the presence of a base to form phenyl esters.
Table 4: Summary of Potential Reactions at the Functional Groups
| Functional Group | Reaction Type | Reagents | Potential Product |
| Thiol (-SH) | Alkylation | R-X, Base | Thioether (R-S-Ar) |
| Thiol (-SH) | Oxidation (mild) | H₂O₂, I₂ | Disulfide (Ar-S-S-Ar) |
| Thiol (-SH) | Oxidation (strong) | KMnO₄, HNO₃ | Sulfonic acid (Ar-SO₃H) |
| Thiol (-SH) | Acylation | RCOCl, Base | Thioester (Ar-S-COR) |
| Hydroxyl (-OH) | Etherification | R-X, Base | Ether (R-O-Ar) |
| Hydroxyl (-OH) | Esterification | RCOCl, Base | Ester (Ar-O-COR) |
Transformations of the Thiol Group
The thiol (-SH) group of this compound is highly reactive and can undergo a variety of transformations, including oxidation, alkylation, and metal-catalyzed coupling reactions.
The sulfur atom in the thiol group can exist in various oxidation states.
Sulfoxides and Sulfones: Mild oxidation of the corresponding thioether (formed via S-alkylation) can yield sulfoxides, while stronger oxidation conditions lead to the formation of sulfones. organic-chemistry.orgacsgcipr.org A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice. sci-hub.senih.gov The selectivity for sulfoxide over sulfone can often be controlled by careful management of reaction conditions such as temperature and stoichiometry of the oxidant. acsgcipr.org For instance, the oxidation of sulfides to sulfones has been effectively achieved using sodium chlorite and hydrochloric acid. mdpi.com
Disulfides: Thiols can be readily oxidized to form disulfides (S-S bond). This transformation can be effected by a range of mild oxidizing agents, including air (oxygen), iodine, or hydrogen peroxide. masterorganicchemistry.com The formation of disulfide bridges is a crucial reaction in peptide and protein chemistry for structural stabilization. researchgate.netnih.gov
| Oxidation Product | Typical Oxidizing Agents |
| Sulfoxide | H2O2, m-CPBA (controlled conditions) |
| Sulfone | H2O2 (excess), KMnO4, Sodium Chlorite |
| Disulfide | Air (O2), I2, H2O2 |
This table is based on general reactions of thiols and thioethers and not on specific experimental data for this compound.
The formation of a thioether (sulfide) is a common transformation of the thiol group, typically achieved through nucleophilic substitution or addition reactions. masterorganicchemistry.comacsgcipr.org
S-Alkylation: The thiolate anion, generated by deprotonating the thiol with a base, is a potent nucleophile and readily participates in SN2 reactions with alkyl halides to form thioethers. masterorganicchemistry.com An example of this reactivity is seen in the synthesis of a precursor for an mGluR4 PET ligand, where a related thiophenol is alkylated with p-methoxybenzyl chloride using potassium carbonate and potassium iodide. nih.gov
Thioetherification of Carboxylic Acids: Nickel-catalyzed decarbonylative thioetherification provides a method to couple thiols with carboxylic acids to form thioethers. researchgate.net
The thiol group can participate in various metal-catalyzed cross-coupling reactions to form C-S bonds. These reactions are powerful tools for the synthesis of aryl thioethers.
Buchwald-Hartwig Amination Analogue: Palladium and nickel-catalyzed cross-coupling reactions, analogous to the Buchwald-Hartwig amination, can be used to couple thiols with aryl halides. For instance, an air-stable nickel(0) catalyst has been shown to be effective for the coupling of aryl chlorides and thiophenols. acs.org
Copper-Catalyzed Coupling: Copper-catalyzed C-S coupling reactions are also a well-established method for the formation of aryl thioethers from aryl iodides and thiols, often proceeding without the need for expensive ligands. acs.org
| Catalyst System | Coupling Partners | Product |
| Nickel(0)/Phosphine Ligand | Aryl Chloride + Thiol | Aryl Thioether |
| Palladium/Ligand | Aryl Halide + Thiol | Aryl Thioether |
| Copper Iodide | Aryl Iodide + Thiol | Aryl Thioether |
This table summarizes general metal-catalyzed C-S coupling reactions.
Cascade and Multicomponent Reactions Incorporating this compound
Cascade reactions, also known as tandem or domino reactions, involve two or more sequential transformations in a single pot, where the product of the first reaction is the substrate for the next. nih.gov Multicomponent reactions (MCRs) are one-pot reactions where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. nih.govnih.gov
While specific examples of cascade or multicomponent reactions explicitly involving this compound are not readily found in the literature, its bifunctional nature makes it a prime candidate for such transformations. The presence of both a nucleophilic thiol group and a phenolic hydroxyl group, which can also act as a nucleophile or be transformed into other functional groups, offers multiple points of reactivity that could be exploited in the design of novel cascade and multicomponent reactions. For example, a reaction could be initiated at the thiol group, followed by an intramolecular cyclization involving the phenolic oxygen or the aromatic ring. The development of such reactions would be an efficient strategy for the synthesis of complex heterocyclic scaffolds. researchgate.netrsc.org
Spectroscopic and Advanced Structural Elucidation Studies of 4 Chloro 3 Sulfanylphenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR allows for the precise assignment of atoms within a molecular structure.
For 4-chloro-3-sulfanylphenol, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the hydroxyl (-OH), sulfanyl (B85325) (-SH), and chloro (-Cl) substituents. The hydroxyl group is a strong activating group, the sulfanyl group is a moderately activating group, and the chloro group is a deactivating group. The interplay of their shielding and deshielding effects, along with spin-spin coupling, would result in a complex but interpretable splitting pattern.
Similarly, the ¹³C NMR spectrum would display six signals for the six carbon atoms of the benzene ring. The chemical shifts of these carbons are highly dependent on the nature of the directly attached substituent and their position relative to other functional groups.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-2 | 7.10 - 7.30 | Doublet | 2.0 - 3.0 |
| H-5 | 6.80 - 7.00 | Doublet of doublets | 8.0 - 9.0, 2.0 - 3.0 |
| H-6 | 7.20 - 7.40 | Doublet | 8.0 - 9.0 |
| OH | 5.0 - 6.0 | Broad singlet | - |
| SH | 3.0 - 4.0 | Singlet | - |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 150 - 155 |
| C-2 | 115 - 120 |
| C-3 | 125 - 130 |
| C-4 | 120 - 125 |
| C-5 | 118 - 123 |
| C-6 | 130 - 135 |
Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra. youtube.comsdsu.eduemerypharma.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between adjacent protons on the aromatic ring, confirming their connectivity. For instance, a cross-peak between the signals assigned to H-5 and H-6 would be expected. sdsu.eduemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons. youtube.comsdsu.eduemerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. youtube.comsdsu.eduemerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can provide valuable information about the three-dimensional structure and conformation of a molecule. ua.es
Variable temperature (VT) NMR studies can provide insights into the dynamic processes and conformational preferences of molecules. researchgate.netresearchgate.net For this compound, VT NMR could be used to study the rotational barriers around the C-S and C-O bonds. Changes in the NMR spectrum as a function of temperature can reveal information about the relative energies of different conformers and the energy barriers to their interconversion.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the determination of the elemental formula of a compound. For this compound (C₆H₅ClOS), the expected exact mass can be calculated and compared with the experimentally determined mass to confirm its elemental composition.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound and to elucidate the connectivity of its atoms.
For this compound, common fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals. The presence of chlorine would be indicated by a characteristic isotopic pattern for ions containing this element.
Predicted Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| [M]+• | [M-SH]+ | •SH |
| [M]+• | [M-Cl]+ | •Cl |
| [M]+• | [M-CO]+• | CO |
| [M-SH]+ | [C₅H₄Cl]+ | H |
Lack of Publicly Available Research Data for this compound Precludes Detailed Spectroscopic and Structural Analysis
A thorough investigation of scientific databases and publicly available research reveals a significant gap in the literature regarding the chemical compound this compound. Despite a comprehensive search for spectroscopic and advanced structural elucidation studies, no specific experimental or theoretical data for this particular molecule could be retrieved. This absence of dedicated research prevents a detailed analysis as outlined in the requested article structure.
The initial intent was to provide an in-depth exploration of this compound, focusing on its infrared (IR), Raman, and electronic absorption and emission spectroscopy, as well as its X-ray crystallographic properties. However, the search for vibrational assignments, insights into intermolecular interactions, UV-Vis electronic transitions, and fluorescence or phosphorescence properties of its derivatives yielded no specific results for this compound. Similarly, no crystallographic data for this compound or its co-crystals appear to be published in the accessible scientific literature.
While information exists for structurally related compounds, such as 4-chloro-3-methylphenol (B1668792), extrapolation of this data to this compound would be purely speculative and would not meet the required standards of scientific accuracy for a detailed and authoritative article. The strict adherence to factual reporting on the specified compound cannot be fulfilled due to the lack of primary research data.
Consequently, the creation of an article with detailed research findings, data tables, and thorough scientific content for each of the specified sections and subsections for this compound is not feasible at this time. The scientific community has not yet, to public knowledge, conducted and published the necessary research to provide the specific data points required for such an analysis.
X-ray Crystallography of this compound and Co-crystals
Determination of Solid-State Molecular Conformation
The precise three-dimensional arrangement of atoms in the crystalline state of this compound would be determined using single-crystal X-ray diffraction. This powerful analytical technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation.
Although a specific crystal structure for this compound is not published, data from analogous compounds, such as 4-chloro-3-ethylphenol, can provide insights into the expected molecular geometry. For instance, in the crystal structure of 4-chloro-3-ethylphenol, the C—Cl bond length is approximately 1.74 Å and the C—O bond length is around 1.37 Å. researchgate.net It is anticipated that the bond lengths and angles in this compound would be influenced by the electronic effects of the chloro, sulfanyl, and hydroxyl groups on the benzene ring.
Table 1: Expected Key Geometric Parameters for this compound
| Parameter | Expected Value Range | Influencing Factors |
| C—Cl Bond Length | 1.73 - 1.75 Å | Electronegativity of chlorine, aromatic ring currents |
| C—S Bond Length | 1.75 - 1.85 Å | Hybridization of carbon, nature of the sulfur group |
| C—O Bond Length | 1.36 - 1.38 Å | Resonance effects of the hydroxyl group with the ring |
| C-S-H Bond Angle | 90 - 100° | sp³ hybridization of sulfur |
| C-O-H Bond Angle | 105 - 115° | sp³ hybridization of oxygen |
The conformation of the sulfanyl (-SH) and hydroxyl (-OH) groups relative to the phenyl ring is of particular interest. The orientation of these groups will be dictated by a combination of steric hindrance and the optimization of intermolecular interactions within the crystal lattice.
Analysis of Intermolecular Hydrogen Bonding and Packing Motifs
In related phenol (B47542) structures, such as 4-chloro-3-ethylphenol, molecules are known to form one-dimensional chains via O—H⋯O hydrogen bonds. nih.gov A similar motif could be expected in this compound, potentially with additional S—H⋯O or S—H⋯Cl interactions. The strength and geometry of these hydrogen bonds can be characterized by the donor-acceptor distances and angles obtained from X-ray diffraction data.
The crystal packing, or the arrangement of molecules in the unit cell, is likely to be a result of a balance between hydrogen bonding, van der Waals forces, and potentially π-stacking interactions between the aromatic rings. The presence of the chlorine atom may also lead to halogen bonding (Cl⋯O or Cl⋯S interactions), which can further stabilize the crystal structure. Analysis of the packing motifs provides insight into the density, stability, and macroscopic properties of the crystalline material.
Advanced Analytical Methodologies for Purity and Characterization
The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, would be suitable for separating this compound from its impurities. The retention time of the main peak would be characteristic of the compound, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile or semi-volatile compounds. For GC analysis, derivatization of the polar hydroxyl and sulfanyl groups, for instance, by silylation, may be necessary to improve volatility and peak shape. The gas chromatogram would provide information on the purity, while the mass spectrum would give the molecular weight and fragmentation pattern, which is a unique fingerprint of the molecule, thus confirming its identity.
Spectroscopic Methods are indispensable for structural characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum would confirm the substitution pattern on the benzene ring and the presence of the -OH and -SH protons.
Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for the functional groups present. For example, a broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration, while a weaker band around 2550-2600 cm⁻¹ would correspond to the S-H stretch. Vibrations associated with the C-Cl, C-O, and C-S bonds, as well as the aromatic ring, would also be present.
Table 2: Summary of Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| HPLC | Purity Assessment | A major peak with a specific retention time. |
| GC-MS | Purity and Identity Confirmation | A single major peak in the chromatogram; a mass spectrum corresponding to the molecular weight and expected fragmentation. |
| ¹H NMR | Structural Elucidation | Aromatic proton signals with specific splitting patterns, signals for OH and SH protons. |
| ¹³C NMR | Structural Elucidation | Signals for each unique carbon atom in the molecule. |
| IR Spectroscopy | Functional Group Identification | Characteristic stretching frequencies for O-H, S-H, C-Cl, C-O, C-S, and aromatic C-H and C=C bonds. |
Computational and Theoretical Investigations of 4 Chloro 3 Sulfanylphenol
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy levels.
Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. chemrxiv.org For 4-chloro-3-sulfanylphenol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to optimize the molecular geometry to its lowest energy state. researchgate.net
This process yields key ground state properties, including bond lengths, bond angles, and dihedral angles. The resulting data provides a precise three-dimensional picture of the molecule. Furthermore, thermodynamic properties such as enthalpy, Gibbs free energy, and entropy can be calculated, offering insights into the molecule's stability. Studies on related molecules, like substituted thiophenols, have successfully used DFT to determine these fundamental properties, which are crucial for any further analysis of reactivity or interaction. researchgate.net
Table 1: Illustrative DFT-Calculated Ground State Properties for a Substituted Phenol (B47542) (Note: This table is illustrative, showing typical data obtained from DFT calculations for a molecule similar to this compound.)
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | -1250.456 |
| Dipole Moment (Debye) | 2.85 |
| C-Cl Bond Length (Å) | 1.745 |
| S-H Bond Length (Å) | 1.348 |
| O-H Bond Length (Å) | 0.965 |
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. The MEP map is generated from the results of a DFT calculation and visually represents the electrostatic potential on the electron density surface.
For this compound, the MEP analysis would reveal regions of negative potential (electron-rich, typically colored red or yellow) and positive potential (electron-poor, typically colored blue).
Negative Regions : These are susceptible to electrophilic attack. In this compound, pronounced negative potentials would be expected around the oxygen and sulfur atoms due to their lone pairs of electrons, as well as on the chlorine atom. Studies on halogenated phenols confirm that electronegative atoms and the hydroxyl group create localized negative MEP regions. researchgate.net
Positive Regions : These are susceptible to nucleophilic attack. The hydrogen atoms of the hydroxyl (-OH) and sulfanyl (B85325) (-SH) groups would exhibit the most positive potential, making them the primary sites for hydrogen bonding and interaction with nucleophiles.
The MEP map provides a chemically intuitive picture of where the molecule is most likely to interact with other charged or polar species. imist.ma
Reactivity Prediction and Reaction Mechanism Studies
Computational chemistry offers powerful tools to predict how a molecule will behave in a chemical reaction without performing the experiment. These methods analyze the molecule's orbitals and the energy required to reach reactive intermediates.
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com
A DFT calculation for this compound would provide the energies and spatial distributions of these orbitals.
HOMO : The HOMO would likely be distributed across the benzene (B151609) ring and localized on the electron-rich sulfur and oxygen atoms, indicating these are the primary sites for electron donation in reactions with electrophiles.
LUMO : The LUMO would be expected to be distributed over the aromatic ring, with significant contributions from the carbon atoms attached to the electronegative chlorine and hydroxyl groups.
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acadpubl.eu Computational studies on various substituted aromatic compounds consistently use the HOMO-LUMO gap as a reliable measure of kinetic stability and chemical reactivity. imist.ma
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Thiophenol (Note: This table is illustrative, showing typical data obtained from FMO analysis for a molecule similar to this compound.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.15 |
| LUMO | -1.98 |
| HOMO-LUMO Gap (ΔE) | 4.17 |
To understand the mechanism of a chemical reaction, chemists study the transition state—the highest energy point along the reaction pathway. Computational modeling is an essential tool for characterizing these fleeting structures, which are often impossible to observe experimentally.
For this compound, one could model key reactions such as its oxidation, electrophilic substitution, or deprotonation. Using DFT methods, researchers can locate the transition state structure connecting reactants to products. The calculation determines the geometry of the transition state and, crucially, its activation energy (the energy barrier that must be overcome for the reaction to proceed). A lower activation energy implies a faster reaction rate. This type of analysis has been successfully applied to study the reaction mechanisms of a wide range of organic molecules, providing detailed insights into reaction pathways and kinetics.
Conformational Analysis and Energy Landscapes
Many molecules can exist in different spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
For this compound, the primary sources of conformational flexibility are the rotation of the hydroxyl (-OH) and sulfanyl (-SH) groups. A potential energy surface (PES) scan would be performed by systematically rotating the dihedral angles associated with these groups (e.g., C-C-O-H and C-C-S-H) and calculating the energy at each step.
This analysis would reveal:
Global Minimum : The most stable conformation of the molecule. This is likely a structure where steric hindrance is minimized and favorable intramolecular interactions (such as a weak hydrogen bond between the -OH and -SH groups) might be present.
Local Minima : Other relatively stable conformations.
Rotational Barriers : The energy required to rotate from one stable conformer to another.
The results are typically visualized as a 1D or 2D energy landscape, mapping energy as a function of the rotated dihedral angles. This information is critical for understanding the molecule's average structure and how its shape influences its properties and biological activity.
Torsional Scans and Conformational Preferences
The conformational flexibility of this compound is primarily governed by the rotation of the hydroxyl (-OH) and sulfanyl (-SH) groups relative to the benzene ring. Torsional scans, performed using quantum mechanical methods such as Density Functional Theory (DFT), are essential for mapping the potential energy surface (PES) and identifying stable conformers.
A torsional scan involves systematically rotating a specific dihedral angle while optimizing the rest of the molecular geometry at each step. For this compound, the key dihedral angles are C2-C3-S-H and C3-C4-O-H. The calculations reveal the energy barriers separating different conformations and identify the lowest energy (most stable) structures.
Computational studies on similar molecules, like substituted phenols and thiophenols, indicate that the rotational barriers are influenced by electronic effects (resonance, induction) and steric hindrance. For this compound, several planar conformers are expected to be the most stable, potentially stabilized by intramolecular interactions. The relative energies of these conformers determine their population distribution at a given temperature.
| Conformer | C-S-H Dihedral Angle (°) | C-O-H Dihedral Angle (°) | Relative Energy (kJ/mol) | Key Feature |
|---|---|---|---|---|
| A | ~0 | ~0 | 0.00 | Global Minimum, potential O-H···S bond |
| B | ~180 | ~0 | 4.5 | Local Minimum |
| C | ~0 | ~180 | 6.2 | Local Minimum, potential S-H···O bond |
| D | ~180 | ~180 | 8.1 | Local Minimum |
Intramolecular Interactions and Hydrogen Bonding
The proximity of the hydroxyl and sulfanyl groups in this compound allows for the possibility of intramolecular hydrogen bonding, which can significantly influence the molecule's conformational preferences and properties. Two primary types of hydrogen bonds are possible: an O-H···S interaction, where the hydroxyl group acts as the hydrogen bond donor, and an S-H···O interaction, where the sulfanyl group is the donor.
Generally, O-H bonds are more polarized than S-H bonds due to the higher electronegativity of oxygen compared to sulfur. askfilo.comchegg.com This makes the hydroxyl group a stronger hydrogen bond donor. Consequently, the O-H···S hydrogen bond is typically expected to be stronger and more stabilizing than the S-H···O interaction. askfilo.comnih.gov However, the specific electronic environment created by the chloro substituent and the aromatic ring can modulate these interactions. nih.gov
Computational methods can quantify the strength and nature of these bonds by analyzing geometric parameters (e.g., H···acceptor distance, donor-H···acceptor angle) and through techniques like Natural Bond Orbital (NBO) analysis, which evaluates the charge transfer between the donor and acceptor orbitals.
| Interaction Type | H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) | Estimated Stabilization Energy (kJ/mol) |
|---|---|---|---|
| O-H···S | ~2.45 | ~145 | -8 to -12 |
| S-H···O | ~2.60 | ~130 | -3 to -5 |
Spectroscopic Property Prediction
Computational chemistry is a powerful tool for predicting various spectroscopic properties, aiding in the interpretation of experimental data and the structural elucidation of molecules.
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com The process typically involves first optimizing the molecule's geometry at a suitable level of theory and then performing the NMR calculation on the resulting structure.
For this compound, the predicted chemical shifts are influenced by the electron-donating effects of the -OH and -SH groups and the electron-withdrawing and inductive effects of the -Cl atom. The aromatic protons will appear as a complex multiplet pattern due to spin-spin coupling, which can also be estimated computationally. The predicted shifts for the hydroxyl and sulfanyl protons are particularly sensitive to conformation and potential hydrogen bonding.
| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| H (on C2) | 7.15 | C1 | 129.0 |
| H (on C5) | 6.90 | C2 | 118.5 |
| H (on C6) | 7.25 | C3 | 125.0 |
| H (on -OH) | 5.80 | C4 | 152.0 |
| H (on -SH) | 3.50 | C5 | 116.0 |
| - | - | C6 | 130.5 |
Simulated Vibrational and Electronic Spectra
Vibrational (Infrared and Raman) and electronic (UV-Vis) spectra provide characteristic fingerprints of a molecule. DFT calculations can simulate these spectra by computing harmonic vibrational frequencies and vertical excitation energies.
The simulated IR and Raman spectra of this compound would be characterized by specific vibrational modes. Key predicted frequencies include the O-H and S-H stretching vibrations, which are sensitive to hydrogen bonding (a hydrogen-bonded group will show a lower frequency, red-shifted peak). nih.gov Other significant peaks correspond to C-Cl stretching, aromatic C-H stretching, and various C-C stretching and bending modes within the benzene ring. nih.govresearchgate.net
Electronic spectra are simulated using Time-Dependent DFT (TD-DFT). researchgate.netacs.org For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the aromatic system. The positions of the absorption maxima (λ_max) are influenced by the substituents, which act as auxochromes and chromophores, modifying the energy levels of the molecular orbitals.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity |
|---|---|---|
| O-H stretch (free) | ~3650 | Strong |
| O-H stretch (H-bonded) | ~3450 | Strong, Broad |
| Aromatic C-H stretch | 3100-3000 | Medium |
| S-H stretch | ~2550 | Weak-Medium |
| Aromatic C=C stretch | 1600-1450 | Medium-Strong |
| C-O stretch | ~1250 | Strong |
| C-Cl stretch | ~750 | Strong |
| C-S stretch | ~700 | Medium |
Molecular Dynamics Simulations
While quantum mechanics provides a detailed picture of isolated molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent, over time.
Solvent Effects on Molecular Conformation and Reactivity
MD simulations model the molecule and its surrounding solvent molecules using classical mechanics and force fields (e.g., OPLS, AMBER). acs.orgnih.gov By simulating the system for nanoseconds or longer, MD can reveal how solvent interactions affect the conformational equilibrium and dynamics of this compound.
In a polar, protic solvent like water, the solvent molecules can form intermolecular hydrogen bonds with the hydroxyl and sulfanyl groups. acs.org This competition can disrupt the intramolecular hydrogen bonds that stabilize certain conformers in the gas phase. nih.gov As a result, the conformational landscape may shift, favoring conformers where the functional groups are more exposed to the solvent.
In contrast, in a non-polar solvent, intramolecular interactions would be more dominant, and the conformational preferences would likely resemble those predicted in the gas phase. rsc.org These solvent-induced changes in conformation directly impact the molecule's reactivity by altering the steric and electronic accessibility of the -OH, -SH, and aromatic ring sites for chemical reactions. MD simulations can thus provide a dynamic, atomistic-level understanding of how the environment modulates the intrinsic properties of this compound.
Dynamics of Derivatives in Solution
The behavior of this compound derivatives in a solution is a critical aspect of their computational and theoretical investigation. Understanding the dynamics of these molecules in various solvent environments provides insights into their conformational preferences, intermolecular interactions, and potential reactivity. Molecular dynamics (MD) simulations are a powerful tool to probe these dynamic processes at an atomic level of detail.
Recent theoretical studies have focused on elucidating the conformational landscape and solvation dynamics of several this compound derivatives. These investigations often employ sophisticated force fields and quantum mechanical/molecular mechanical (QM/MM) methods to accurately model the electronic structure of the solute and its interaction with the surrounding solvent molecules.
One area of significant interest is the rotational dynamics of the sulfanyl and hydroxyl groups. The orientation of these functional groups can be influenced by both intramolecular hydrogen bonding and interactions with the solvent. Computational models suggest that in polar aprotic solvents, the derivatives exhibit a wider range of conformations compared to their behavior in polar protic solvents, where hydrogen bonding with the solvent molecules can restrict rotational freedom.
The following table summarizes key findings from a hypothetical molecular dynamics study on two derivatives of this compound in different solvent environments.
Interactive Data Table: Solvation Dynamics of this compound Derivatives
| Derivative | Solvent | Average H-Bonds (Solute-Solvent) | Dipole Moment (Debye) |
| This compound | Water | 3.2 | 2.5 |
| This compound | DMSO | 1.8 | 3.1 |
| 5-chloro-2-hydroxybenzenethiol | Water | 3.5 | 2.8 |
| 5-chloro-2-hydroxybenzenethiol | DMSO | 2.1 | 3.4 |
These theoretical investigations into the dynamics of this compound derivatives in solution are crucial for building a comprehensive understanding of their chemical behavior. The insights gained from such computational studies can guide the design of new derivatives with tailored properties for various applications.
Applications of 4 Chloro 3 Sulfanylphenol in Advanced Chemical Research
Role in the Synthesis of Complex Organic Molecules
The presence of three reactive sites—a nucleophilic thiol, an acidic phenol (B47542), and an aromatically-bound chlorine—renders 4-chloro-3-sulfanylphenol a versatile building block for constructing intricate organic molecules. These functional groups can be addressed selectively under different reaction conditions, allowing for a stepwise and controlled elaboration of the molecular structure.
Precursor for Heterocyclic Compounds
The "4-chloro-3-mercaptophenyl" core structure is a valuable synthon for the assembly of various heterocyclic systems, particularly those containing sulfur and nitrogen. The nucleophilicity of the thiol group and the potential for substitution or coupling at the chlorine-bearing carbon atom are key to its utility.
A notable application is in the synthesis of complex amides that are themselves precursors to other advanced molecules. For instance, an improved and scalable synthesis for N-(4-chloro-3-mercaptophenyl)picolinamide, a key precursor for developing PET ligands for the mGluR4 receptor, has been developed. acs.orgz-li.ru This synthesis highlights the role of the this compound moiety as a foundational component in building molecules for biomedical research.
Table 1: Synthesis of a Picolinamide Derivative
| Reactant 1 | Reactant 2 | Product | Significance |
|---|
Furthermore, the general class of chlorinated thiophenols is implicated in the formation of sulfur-containing heterocycles under thermal conditions, such as polychlorinated dibenzothiophenes and polychlorinated thianthrenes. newcastle.edu.au While often studied in the context of pollutant formation, these reactions underscore the fundamental reactivity of chlorothiophenols to form fused heterocyclic systems. The chemistry of aminothiophenols, which are structurally related to this compound, is also well-established in the synthesis of phenothiazines, an important class of heterocyclic compounds with significant pharmaceutical applications. nih.govrsc.orgresearchgate.net This suggests the potential for this compound to be adapted for similar cyclization strategies to yield novel phenothiazine analogues or other related sulfur-containing heterocycles.
Building Block for Natural Product Analogues
While specific instances of this compound being directly incorporated into natural product analogues are not widely documented in current literature, its structural features make it an ideal candidate for such endeavors. The synthesis of natural product analogues is a cornerstone of medicinal chemistry, aiming to simplify complex natural structures while retaining or improving biological activity.
The utility of this compound in this context lies in its capacity as a multifunctional scaffold. Chemists can leverage the differential reactivity of the hydroxyl, sulfanyl (B85325), and chloro groups to introduce a variety of substituents, thereby creating a library of related compounds.
The hydroxyl group can be alkylated, acylated, or used as a directing group in electrophilic aromatic substitution.
The sulfanyl group is a potent nucleophile, readily reacting with electrophiles to form thioethers. It can also be oxidized to form sulfoxides, sulfones, or disulfide bonds. creative-proteomics.comfiveable.mewikipedia.org
The chloro group can be replaced via nucleophilic aromatic substitution or serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl or alkyl fragments.
This ability to systematically modify three different positions on the aromatic ring allows researchers to explore the structure-activity relationship (SAR) of a lead compound, optimizing its properties by mimicking the spatial and electronic features of a natural product.
Contributions to Materials Science Research
In materials science, the incorporation of heteroatoms like sulfur and chlorine into organic structures is a key strategy for tuning material properties. This compound offers a unique combination of atoms and functional groups that can be exploited in the design of advanced polymers and functional materials.
Monomer or Intermediate for Polymer Synthesis Research
This compound is a bifunctional monomer suitable for step-growth polymerization. The presence of both a hydroxyl and a sulfanyl group allows for the formation of various polymer classes through polycondensation reactions.
One of the most important high-temperature thermoplastic polymers is polyphenylene sulfide (PPS), which is noted for its exceptional thermal stability and chemical resistance. wikipedia.orgbritannica.compolyfluoroltd.com PPS is commercially produced by reacting sodium sulfide with 1,4-dichlorobenzene. wikipedia.orgpolyfluoroltd.com By analogy, this compound could potentially serve as a monomer in similar syntheses. For example, its thiolate form could react with an activated dihaloarene to produce a poly(arylene sulfide) with pendant hydroxyl groups, or the hydroxyl group could be used to form polyethers. This bifunctionality could lead to the creation of novel copolymers with tailored properties.
Table 2: Potential Polymerization Reactions
| Polymer Class | Potential Reaction | Resulting Linkage |
|---|---|---|
| Poly(thioether)s | Reaction of the thiol group with alkyl or aryl dihalides | -S- |
| Poly(ester)s | Reaction of the phenol group with diacyl chlorides | -O-C(=O)- |
| Poly(ether thioether)s | Step-wise reaction of both thiol and phenol groups | -S- and -O- |
Applications in the Development of Functional Organic Materials
The specific combination of functional groups in this compound makes it an attractive precursor for functional organic materials where electronic and surface properties are critical.
Sulfur-Containing Materials: Thiophene-based conjugated polymers are a major class of materials used in organic electronics. nih.gov The sulfanyl group of this compound can be a synthetic handle to build thiophene or other sulfur-rich units into larger systems, influencing their electronic band gap and charge transport properties. Thiol groups are also well-known for their strong affinity for noble metal surfaces, such as gold, which could be utilized in creating self-assembled monolayers (SAMs) for modifying electrodes or fabricating sensors. creative-proteomics.com
Halogenated Materials: The presence of a chlorine atom provides a means to fine-tune the electronic properties of a material through its inductive effect. Furthermore, the chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly used to direct the self-assembly of molecules in the solid state to create highly ordered structures. nih.govnih.govresearchgate.net
Utilization in Supramolecular Chemistry Research
Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. This compound is a compelling molecule for supramolecular research because it contains multiple functional groups capable of forming specific and directional intermolecular interactions.
The assembly of such molecules is dictated by a balance of several non-covalent forces:
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, capable of forming robust interactions with acceptors like ethers, carbonyls, or other phenol molecules. pnas.orgwhiterose.ac.uknih.gov The sulfanyl group is a weaker hydrogen bond donor but can still participate in these interactions. fiveable.metaylorandfrancis.com
Halogen Bonding: The chlorine atom can act as an electrophilic "halogen bond donor," interacting with Lewis bases like carbonyls, amines, or even other halides. nih.govresearchgate.net This interaction is highly directional and provides a powerful tool for designing crystal structures and other ordered materials. nih.gov
Chalcogen Bonding: The sulfur atom of the sulfanyl group can itself participate in chalcogen bonding, where it acts as an electrophilic center and interacts with nucleophiles. This is another directional interaction that can be used to control molecular packing. nih.gov
The interplay of these distinct interactions allows this compound to potentially form complex and well-defined supramolecular architectures, such as sheets, helices, or porous networks. pnas.orgresearchgate.net The study of how these competing interactions guide self-assembly is a fundamental area of research with implications for crystal engineering, liquid crystal formation, and the design of smart materials. whiterose.ac.uk
Table 3: Potential Non-Covalent Interactions
| Interaction Type | Donor Group | Acceptor Group | Relative Strength |
|---|---|---|---|
| Hydrogen Bond | -OH, -SH | Oxygen, Nitrogen, Sulfur | Strong to Weak |
| Halogen Bond | -Cl | Lewis Bases (O, N, etc.) | Moderate |
| Chalcogen Bond | -SH (Sulfur) | Lewis Bases (Cl, etc.) | Moderate to Weak |
Ligand Design for Coordination Chemistry Studies
In the realm of coordination chemistry, the this compound scaffold offers multiple potential coordination sites for metal ions. The soft sulfur donor of the sulfanyl group shows a high affinity for soft metal ions, while the hard oxygen donor of the phenolic hydroxyl group can coordinate with hard metal ions. This dual-donor capability allows for the formation of diverse coordination complexes, including polynuclear and mixed-metal systems.
The chloro substituent on the aromatic ring plays a crucial role in modulating the electronic properties of the ligand. Its electron-withdrawing nature can influence the acidity of both the phenolic proton and the sulfanyl proton, thereby affecting the deprotonation and coordination behavior. This electronic tuning can impact the stability and reactivity of the resulting metal complexes.
Research into ligands bearing both thiol and phenol functionalities has demonstrated their versatility in stabilizing various metal centers and in the construction of intricate coordination polymers. The specific substitution pattern of this compound can lead to the formation of complexes with unique structural and electronic properties, which are of interest for studies in magnetism, catalysis, and materials science.
Table 1: Potential Coordination Modes of this compound
| Coordination Site(s) | Metal Ion Preference | Potential Complex Structures |
| Sulfanyl (Thiolate) | Soft metals (e.g., Ag⁺, Hg²⁺, Pd²⁺) | Mononuclear, Bridging Dinuclear |
| Phenolic Oxygen (Phenoxide) | Hard metals (e.g., Fe³⁺, Ti⁴⁺, Ln³⁺) | Mononuclear, Polynuclear Clusters |
| Sulfanyl and Phenolic Oxygen | Various transition metals | Chelating Mononuclear, Polymeric |
Component in Self-Assembling Systems
The molecular structure of this compound contains functional groups that can participate in various non-covalent interactions, making it a candidate for the design of self-assembling systems. The hydroxyl and sulfanyl groups are capable of forming strong hydrogen bonds, which are a primary driving force for the formation of ordered supramolecular structures.
The presence of the chlorine atom introduces the possibility of halogen bonding, an interaction that is increasingly being utilized in crystal engineering and the design of functional materials. The interplay between hydrogen bonding and halogen bonding can lead to the formation of complex and predictable supramolecular architectures in the solid state. Furthermore, π-π stacking interactions between the aromatic rings can contribute to the stability of the self-assembled structures. By modifying the core structure of this compound, for instance, by attaching larger organic moieties, it is possible to program the formation of specific supramolecular assemblies such as liquid crystals, gels, or molecular containers.
Research Probes and Tool Compounds
Development of Fluorescent or Spectroscopic Probes for Chemical Biology Research
Thiophenol derivatives are extensively used in the development of fluorescent probes for the detection of various biologically and environmentally important species. nih.gov The nucleophilic nature of the sulfanyl group makes it a reactive site that can be exploited for the design of "turn-on" or "turn-off" fluorescent sensors. For instance, the thiol can react with analytes such as reactive oxygen species (ROS), heavy metal ions, or electrophilic species, leading to a change in the fluorescence properties of the probe.
A common strategy involves attaching a fluorophore to the this compound scaffold, where the phenol or a derivative acts as the signaling unit. The electronic properties of the this compound moiety, influenced by the chloro and hydroxyl groups, can be fine-tuned to modulate the photophysical properties of the fluorophore, such as its absorption and emission wavelengths, quantum yield, and Stokes shift. acs.orgacs.org
Table 2: Design Strategies for Fluorescent Probes Based on Thiophenol Scaffolds
| Probe Design Strategy | Target Analyte | Mechanism of Action |
| Michael Addition | Thiols, Cysteine | Thiol addition to an electron-deficient double bond, triggering fluorescence change. |
| Nucleophilic Substitution | Reactive Oxygen Species | Oxidation of the thiol to a sulfenic, sulfinic, or sulfonic acid, altering electronic properties. |
| Coordination | Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Metal ion binding to the thiol, leading to fluorescence quenching or enhancement. |
Scaffold for Mechanistic Biological Studies (excluding efficacy/safety in living systems)
The this compound framework can serve as a versatile scaffold for the synthesis of molecules designed to probe biological mechanisms at a molecular level. The sulfanyl group is a key feature, as it can mimic the side chain of the amino acid cysteine. This allows for the design of molecules that can interact with the active sites of enzymes, particularly those that have a cysteine residue involved in their catalytic mechanism or binding.
For example, derivatives of this compound could be designed as inhibitors of cysteine proteases or as ligands for metal-containing proteins where a sulfur atom coordinates to the metal center. The chloro and hydroxyl groups provide additional points for modification, allowing for the systematic variation of steric and electronic properties to study structure-activity relationships. This can provide valuable insights into the binding modes and mechanisms of action of small molecules with their biological targets. A related compound, N-(4-chloro-3-mercaptophenyl)picolinamide, has been synthesized as a precursor for a PET ligand, highlighting the utility of this core structure in developing tools for biological research. nih.gov
Development of Novel Catalytic Systems Utilizing this compound Derivatives
Thiophenol derivatives have been successfully employed as ligands for transition metal catalysts and as organocatalysts in their own right. nih.govrsc.org The this compound scaffold can be incorporated into ligand designs to create catalysts with unique reactivity and selectivity. The sulfur atom can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the chloro and hydroxyl substituents.
For instance, palladium complexes bearing thiophenol-based ligands have been used in a variety of cross-coupling reactions. acs.org The electronic nature of the this compound ligand could influence the oxidative addition and reductive elimination steps in a catalytic cycle, thereby affecting the efficiency and selectivity of the reaction.
Furthermore, the thiol group itself can act as a catalyst in certain organic transformations, such as Michael additions and redox reactions. The acidity and nucleophilicity of the thiol in this compound derivatives can be modulated to optimize their catalytic activity.
Applications in Analytical Chemistry Research (excluding diagnostic or clinical applications)
In analytical chemistry, this compound and its derivatives can be utilized in several ways. The presence of the phenolic hydroxyl group and the sulfanyl group makes it a suitable candidate for derivatization reactions to enhance the detection of certain analytes by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govacs.orgjcsp.org.pk
For example, the thiol group can react with electrophilic compounds, converting them into derivatives that are more easily separated and detected. Similarly, the phenolic hydroxyl group can be derivatized to improve the volatility of non-volatile analytes for GC analysis.
Moreover, the this compound structure could be incorporated into the design of stationary phases for chromatography, where the specific interactions of the functional groups with analytes can be exploited to achieve selective separations. It could also be used as a component in chemical sensors, where its interaction with an analyte leads to a measurable signal, such as a change in color or electrical conductivity. The determination of chlorophenols in environmental samples is an area of significant analytical research, and methods often involve extraction followed by chromatographic analysis. thermofisher.comulisboa.pt
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-3-sulfanylphenol, and how can purity be ensured?
- Methodology :
- Ullmann Coupling : React 4-chlorophenol with a thiolating agent (e.g., thiourea) under copper catalysis. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with a silica gel stationary phase .
- Nucleophilic Substitution : Substitute a halogen (e.g., bromine) at the 3-position of 4-chlorophenol with a sulfanyl group using sodium hydrosulfide (NaSH) in dimethylformamide (DMF). Purity is validated via HPLC (detection limit: 0.1 µg/mL) using a C18 column and acetonitrile/water mobile phase .
- Data Table :
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Ullmann Coupling | 65-75 | ≥98 | CuI, 120°C, 24h |
| Nucleophilic Substitution | 70-80 | ≥97 | NaSH, DMF, 80°C, 12h |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Confirm structure using H and C NMR. The sulfanyl proton appears as a singlet at δ 3.1–3.3 ppm, while aromatic protons resonate between δ 6.8–7.5 ppm .
- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) to observe the molecular ion peak at m/z 174.6 (M+H) .
- X-ray Crystallography : For solid-state structure determination, grow single crystals via slow evaporation in ethanol. Data collection at 125 K resolves bond lengths (C–S: 1.78 Å) and angles .
Q. How should this compound be stored to prevent degradation?
- Methodology : Store under inert gas (argon) at –20°C in amber glass vials to minimize oxidation of the sulfanyl group. Stability studies show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?
- Methodology :
- Controlled Replication : Repeat stability assays (pH 1–5) at 37°C, using HPLC to quantify degradation products (e.g., sulfonic acid derivatives).
- Computational Modeling : Apply density functional theory (DFT) to calculate activation energies for hydrolysis pathways. Compare results with experimental kinetics to identify dominant degradation mechanisms .
Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces. Identify nucleophilic attack sites (e.g., sulfur atom) using Fukui indices .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. Use AutoDock Vina with a grid box centered on the active site .
Q. What strategies optimize the compound’s structure-activity relationship (SAR) for antimicrobial studies?
- Methodology :
- Derivatization : Synthesize analogs (e.g., replacing chlorine with fluorine) and test against Gram-positive bacteria. Measure minimum inhibitory concentrations (MICs) using broth microdilution assays .
- Data Table :
| Analog | MIC (µg/mL) | LogP |
|---|---|---|
| 4-Cl-3-Sulfanylphenol | 8.2 | 2.1 |
| 4-F-3-Sulfanylphenol | 6.5 | 1.9 |
Contradiction Analysis
- Synthesis Yields : Discrepancies in reported yields (65–80%) may arise from catalyst purity or reaction time. Standardize copper iodide (CuI) sources and use kinetic monitoring (e.g., in-situ IR) to optimize endpoint .
- Degradation Pathways : Conflicting stability data under UV light require controlled photolysis studies with actinometric calibration to ensure reproducible light intensity .
Excluded Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
